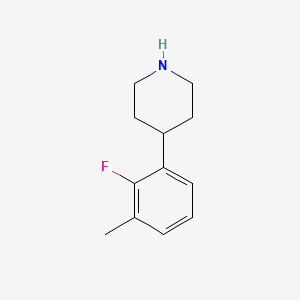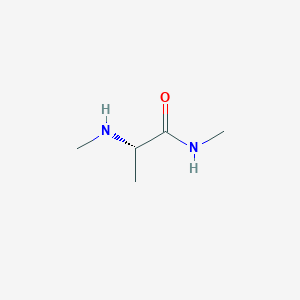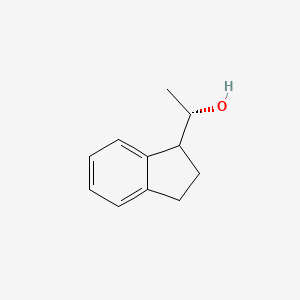
(1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol is a chiral alcohol with a unique bicyclic structure. This compound is characterized by the presence of an indane moiety, which is a fused bicyclic system consisting of a benzene ring and a cyclopentane ring. The compound’s chirality arises from the presence of a stereocenter at the ethan-1-ol moiety, making it an important molecule in asymmetric synthesis and chiral chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol typically involves the reduction of the corresponding ketone, (1S)-1-(2,3-dihydro-1H-inden-1-yl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method allows for the efficient production of the desired enantiomer with high enantiomeric excess. The process is typically conducted under high pressure and temperature to achieve optimal conversion rates.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane or phosphorus tribromide (PBr3) in ether.
Major Products Formed
Oxidation: (1S)-1-(2,3-dihydro-1H-inden-1-yl)ethanone.
Reduction: (1S)-1-(2,3-dihydro-1H-inden-1-yl)ethane.
Substitution: (1S)-1-(2,3-dihydro-1H-inden-1-yl)ethyl chloride.
Scientific Research Applications
(1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in asymmetric synthesis and the development of chiral catalysts.
Biology: Investigated for its potential biological activity and interactions with various enzymes and receptors.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of (1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to exhibit enantioselective binding, which can lead to different biological effects depending on the enantiomer. The pathways involved in its mechanism of action may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol
- 1-(2,3-dihydro-1H-inden-1-yl)ethanone
- 1-(2,3-dihydro-1H-inden-1-yl)ethane
Uniqueness
(1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties compared to its racemic or other enantiomeric forms. This uniqueness makes it valuable in chiral synthesis and applications where enantioselectivity is crucial.
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
(1S)-1-(2,3-dihydro-1H-inden-1-yl)ethanol |
InChI |
InChI=1S/C11H14O/c1-8(12)10-7-6-9-4-2-3-5-11(9)10/h2-5,8,10,12H,6-7H2,1H3/t8-,10?/m0/s1 |
InChI Key |
MEKDUGFLAOZSOQ-PEHGTWAWSA-N |
Isomeric SMILES |
C[C@@H](C1CCC2=CC=CC=C12)O |
Canonical SMILES |
CC(C1CCC2=CC=CC=C12)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


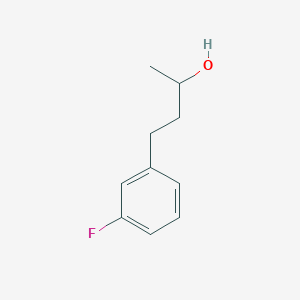

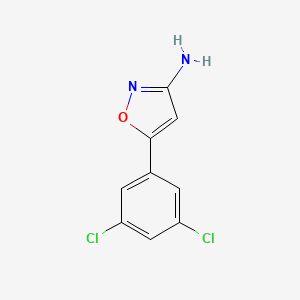
aminehydrochloride](/img/structure/B13613054.png)

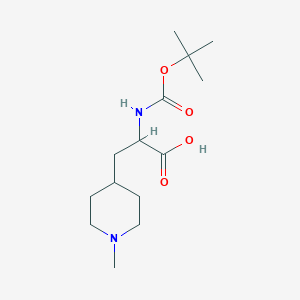
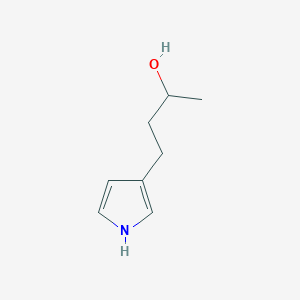
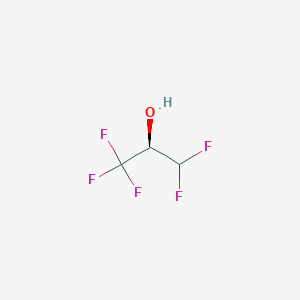

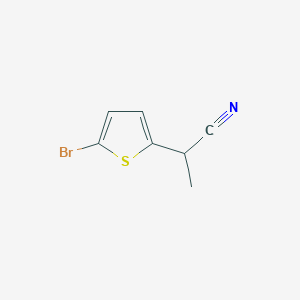

![2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]-N-methylformamido}butanoic acid](/img/structure/B13613111.png)
